molecular formula C7H12N4O3 B12679541 1-Acetyl-2-(hydroxy(oxido)hydrazono)-3-methylhexahydropyrimidine CAS No. 80710-16-3

1-Acetyl-2-(hydroxy(oxido)hydrazono)-3-methylhexahydropyrimidine

Cat. No.: B12679541
CAS No.: 80710-16-3
M. Wt: 200.20 g/mol
InChI Key: XXBBGTGLURDUIJ-BQYQJAHWSA-N
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Description

1-Acetyl-2-(hydroxy(oxido)hydrazono)-3-methylhexahydropyrimidine is a complex organic compound with a unique structure that includes a hexahydropyrimidine ring substituted with acetyl, hydroxy(oxido)hydrazono, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-2-(hydroxy(oxido)hydrazono)-3-methylhexahydropyrimidine typically involves the cyclization of hydrazones derived from acetylated precursors. One common method involves the reaction of 2-acetyl-1-naphthol with hydrazine derivatives under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-2-(hydroxy(oxido)hydrazono)-3-methylhexahydropyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can convert the oxido group to hydroxyl or other reduced forms.

    Substitution: Substitution reactions can occur at the acetyl or methyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

1-Acetyl-2-(hydroxy(oxido)hydrazono)-3-methylhexahydropyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Acetyl-2-(hydroxy(oxido)hydrazono)-3-methylhexahydropyrimidine involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways depend on the specific application and target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Acetyl-2-(hydroxy(oxido)hydrazono)-3-methylhexahydropyrimidine is unique due to its specific substitution pattern and the presence of the hydroxy(oxido)hydrazono group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

80710-16-3

Molecular Formula

C7H12N4O3

Molecular Weight

200.20 g/mol

IUPAC Name

(NE)-N-(1-acetyl-3-methyl-1,3-diazinan-2-ylidene)nitramide

InChI

InChI=1S/C7H12N4O3/c1-6(12)10-5-3-4-9(2)7(10)8-11(13)14/h3-5H2,1-2H3/b8-7+

InChI Key

XXBBGTGLURDUIJ-BQYQJAHWSA-N

Isomeric SMILES

CC(=O)N\1CCCN(/C1=N\[N+](=O)[O-])C

Canonical SMILES

CC(=O)N1CCCN(C1=N[N+](=O)[O-])C

Origin of Product

United States

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